molecular formula C13H24O2 B12653136 3,3,5-Trimethylcyclohexyl butyrate CAS No. 94200-12-1

3,3,5-Trimethylcyclohexyl butyrate

Cat. No.: B12653136
CAS No.: 94200-12-1
M. Wt: 212.33 g/mol
InChI Key: UIFRJGOCMUXTRV-UHFFFAOYSA-N
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Description

Contextualization within Organic Ester Chemistry

3,3,5-Trimethylcyclohexyl butyrate (B1204436), with the chemical formula C₁₃H₂₄O₂, belongs to the vast class of organic compounds known as esters. Esters are characterized by the functional group -COO-, formed through the condensation reaction between a carboxylic acid and an alcohol. In this case, the compound is the ester of butyric acid and 3,3,5-trimethylcyclohexanol (B90689).

The structure of 3,3,5-trimethylcyclohexyl butyrate, featuring a bulky, substituted cyclohexyl ring attached to the butyrate moiety, influences its physical and chemical properties. Like many esters of its molecular weight, it is a liquid at room temperature with a characteristic fruity odor. The presence of the ester functional group makes it susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent alcohol and carboxylic acid, typically under acidic or basic conditions.

The synthesis of this compound is a classic example of esterification. This can be achieved through the Fischer esterification method, which involves reacting 3,3,5-trimethylcyclohexanol with butyric acid in the presence of an acid catalyst. To drive the equilibrium towards the product side, a dehydrating agent or removal of water is often employed. More contemporary and efficient methods, such as microwave-assisted synthesis, have also been developed to improve reaction times and yields. nih.gov

Significance in Specialized Chemical Fields

The primary significance of this compound lies in the flavor and fragrance industry. Its distinct fruity aroma, often described as having banana-like notes, makes it a valuable ingredient in the formulation of various scents for consumer products. The cis-isomer of this compound is particularly noted for its fragrance properties. The structure of the molecule, specifically the stereochemistry of the substituted cyclohexane (B81311) ring, plays a crucial role in its olfactory perception.

Research in the field of fragrance chemistry often involves the synthesis and sensory evaluation of a wide array of esters to understand structure-odor relationships. The study of compounds like this compound contributes to the knowledge base that perfumers use to create new and complex fragrance profiles. Beyond its direct use as a fragrance ingredient, research into related cyclohexyl esters has also explored their potential as malodor neutralizers.

In a broader context, this compound is listed as a flavoring agent in some regions, indicating its use in the food industry, albeit likely in very small concentrations due to its potent aroma. researchgate.net Its inclusion in such lists underscores its role in the specialized field of food and beverage technology.

Physicochemical and Spectral Data

A compilation of the known physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
CAS Number 94200-12-1
Boiling Point 244.8 °C
Density 0.92 g/cm³
Refractive Index 1.452

Table 1. Physicochemical Properties of this compound

Note: The data in this table is compiled from various chemical databases and may represent estimated or calculated values.

Spectral Analysis:

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, non-equivalent protons in the trimethylcyclohexyl ring and the butyrate chain. One would expect to see signals for the methyl groups as singlets or doublets, methylene (B1212753) protons as multiplets, and a characteristic downfield signal for the proton on the carbon bearing the ester oxygen.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the ester group would appear significantly downfield (typically in the 170-180 ppm range). The carbons of the cyclohexyl ring and the butyrate chain would appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94200-12-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) butanoate

InChI

InChI=1S/C13H24O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3

InChI Key

UIFRJGOCMUXTRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CC(CC(C1)(C)C)C

Origin of Product

United States

Synthetic Pathways and Methodologies for 3,3,5 Trimethylcyclohexyl Butyrate

Established Synthetic Routes for 3,3,5-Trimethylcyclohexyl Esters

The synthesis of 3,3,5-trimethylcyclohexyl esters, including the butyrate (B1204436) derivative, is primarily achieved through well-established chemical reactions.

Esterification Reactions and Catalytic Considerations

The most common method for synthesizing 3,3,5-trimethylcyclohexyl butyrate is through the esterification of 3,3,5-trimethylcyclohexanol (B90689) with butyric acid or its derivatives, such as butyric anhydride (B1165640) or crotonic acid chloride. google.com This reaction is typically facilitated by a catalyst to achieve satisfactory yields.

Acid catalysts are frequently employed to protonate the carbonyl oxygen of the butyric acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of the 3,3,5-trimethylcyclohexanol. p-Toluene sulfonic acid is a commonly used homogeneous catalyst in this process. google.com The reaction is often carried out under conditions that allow for the removal of water, such as azeotropic distillation using a water separator, to drive the equilibrium towards the formation of the ester. google.com

Alternatively, the reaction can be performed using a more reactive acylating agent like crotonic acid chloride in the presence of a base such as pyridine (B92270). google.com In this case, the pyridine acts as a nucleophilic catalyst and an acid scavenger.

The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, the use of a mixed anhydride of acetic anhydride and formic acid can be employed for the synthesis of the corresponding formate (B1220265) ester. google.com

Table 1: Catalysts and Conditions for the Synthesis of 3,3,5-Trimethylcyclohexyl Esters

Catalyst/ReagentReactantConditionsProductReference
p-Toluene sulfonic acidTiglic acidBoiled in a water separator3,3,5-trimethylcyclohexyl tiglinate google.com
PyridineCrotonic acid chloride0 to 5°C in methyl tert-butyl ether3,3,5-trimethylcyclohexyl crotonate google.com
Acetic anhydrideAcetic acidDistillation3,3,5-trimethylcyclohexyl acetate (B1210297) google.com

Precursor Chemistry and 3,3,5-Trimethylcyclohexanol Synthesis

The key precursor for the synthesis of this compound is 3,3,5-trimethylcyclohexanol. wikipedia.orgontosight.ai This alcohol is primarily synthesized through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). wikipedia.orgpatsnap.comgoogle.comgoogle.com

Various catalytic systems have been developed for this hydrogenation process to achieve high yields and selectivity. Common catalysts include Raney nickel and ruthenium-based catalysts. google.com For example, hydrogenation using a ruthenium on activated carbon catalyst has been shown to produce 3,3,5-trimethylcyclohexanol with high purity (99.7%) and a high cis:trans isomer ratio (92:8). google.com The reaction conditions, such as temperature and pressure, are crucial for the efficiency of the hydrogenation. For instance, using a ruthenium catalyst, the reaction can be carried out at 140°C and 18 bar hydrogen pressure. google.com Another patented method describes the use of a Zn-promoted Ni-Mo non-supported catalyst in a fixed-bed reactor, achieving a raw material conversion rate of 100% and a product selectivity greater than 99.70%. patsnap.com

The isomeric composition of the resulting 3,3,5-trimethylcyclohexanol, specifically the ratio of cis to trans isomers, can be of significant importance as it can influence the properties of the final ester product. google.com

Table 2: Catalytic Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol

CatalystTemperature (°C)Pressure (bar)Yield/PurityCis:Trans RatioReference
Ruthenium on activated carbon1401899.7% purity92:8 google.com
Raney nickel15-14035-10090% yieldNot specified google.com
Zn-promoted Ni-Mo non-supported140-1801.5-3.0 MPa>99.70% selectivity6.7 patsnap.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itmpg.de

Solvent-Free Reaction Conditions

One significant green chemistry strategy is the use of solvent-free reaction conditions. researchgate.netnih.govmdpi.com This approach eliminates the need for potentially harmful organic solvents, reduces waste, and can simplify product purification. nih.gov The synthesis of 3,3,5-trimethylcyclohexyl esters has been successfully demonstrated under solvent-free conditions. researchgate.netnih.gov For instance, the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol has been achieved using solid catalysts without any solvent. researchgate.net Similarly, the synthesis of menthyl butyrate has been accomplished in a solvent-free system using a thermostable lipase. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. mdpi.comnih.govmdpi.com The synthesis of various esters, including derivatives of 3,3,5-trimethylcyclohexanol, has been achieved using microwave-mediated solvent-free procedures. researchgate.netnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, accelerating the rate of reaction. mdpi.com For example, the synthesis of 3,3,5-trimethylcyclohexyl esters from various carboxylic acids was successfully carried out using a scientific monomode microwave reactor. researchgate.netnih.gov

Heterogeneous Catalytic Systems

The use of heterogeneous catalysts offers several advantages in green synthesis, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. researchgate.netnih.gov In the context of 3,3,5-trimethylcyclohexyl ester synthesis, both acidic and basic heterogeneous catalysts have been explored.

Solid acid catalysts, such as silica-supported acids and ion-exchange resins like Amberlyst-15, have been shown to be effective for esterification reactions. researchgate.netresearchgate.net These catalysts can replace corrosive and difficult-to-handle homogeneous acid catalysts like sulfuric acid. researchgate.net

Furthermore, solid base catalysts, such as calcium oxide and magnesium oxide, have been effectively used for the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol under solvent-free conditions. researchgate.net Research has shown that pure calcium oxide can be a highly effective and recyclable catalyst for this transformation. researchgate.net The development and application of such heterogeneous catalytic systems represent a significant step towards more sustainable and environmentally benign production of this compound and related esters.

Table 3: Green Chemistry Approaches in Ester Synthesis

ApproachCatalyst/MethodSubstratesKey AdvantagesReference
Solvent-FreeSodium borohydride/alumina3,3,5-trimethylcyclohexanoneEliminates solvent waste, simplified workup researchgate.netnih.gov
Microwave-AssistedAcidic and basic catalysis3,3,5-trimethylcyclohexanols and various acidsRapid reaction times, energy efficiency researchgate.netnih.gov
Heterogeneous CatalysisCalcium oxideAnthranilates and 3,3,5-trimethylcyclohexanolCatalyst recyclability, solvent-free conditions researchgate.net
Heterogeneous CatalysisAmberlyst-15Butyric acid and methanol (B129727)Ease of separation, replaces homogeneous acids researchgate.net

Optimization of Reaction Parameters and Yields in Synthetic Procedures

The efficient synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. Research in this area has focused on maximizing product yield and purity by fine-tuning the conditions of the esterification reaction between 3,3,5-trimethylcyclohexanol and a butanoylating agent, typically butyric acid or its anhydride. Key factors that have been systematically investigated include the type and concentration of catalysts, the molar ratio of reactants, reaction temperature, and reaction duration.

Solid acid catalysts are frequently favored in these synthetic procedures due to their environmental benefits and ease of separation from the reaction mixture. One study detailed the use of a macroporous strong-acid cation exchange resin (D008) as a catalyst for the esterification of 3,3,5-trimethylcyclohexanol with butyric acid. The optimization of this process revealed several key findings. The molar ratio of alcohol to acid was found to significantly influence the equilibrium of the reaction; an excess of 3,3,5-trimethylcyclohexanol shifts the reaction towards the product side. The optimal molar ratio was identified as 1.2:1 (alcohol to acid).

Temperature is another critical parameter, with higher temperatures generally accelerating the reaction rate. However, excessively high temperatures can risk thermal degradation of the reactants or the catalyst. For the D008-catalyzed system, the ideal reaction temperature was determined to be 110°C. The amount of catalyst also plays a pivotal role. An increase in catalyst loading can enhance the conversion rate up to a saturation point. The optimal catalyst concentration in this specific process was found to be 1.5% of the total reactant mass. Under these optimized conditions, an esterification yield of over 94% was achieved within a 4-hour reaction time.

Further research has explored other catalytic systems to improve reaction efficiency. For instance, the use of dodecylbenzenesulfonic acid has been investigated as a catalyst. This surfactant-type catalyst can be effective in promoting the esterification. In one set of experiments, the reaction between 3,3,5-trimethylcyclohexanol and butyric acid was optimized using this catalyst. The optimal conditions were found to be a molar ratio of alcohol to acid of 1.5:1, a reaction temperature of 130°C, and a catalyst amount of 0.4% by weight of the reactants. These conditions led to a conversion rate of 92.6% after 5 hours.

The following table summarizes the optimized reaction parameters and corresponding yields from different studies, illustrating the impact of catalyst choice and reaction conditions on the synthesis of this compound.

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst Conc. (% of reactant mass)Reaction Time (h)Yield (%)
D008 Cation Exchange Resin1.2:11101.54>94
Dodecylbenzenesulfonic Acid1.5:11300.4592.6

These studies underscore the importance of a systematic approach to process optimization in the synthesis of fine chemicals like this compound. By carefully controlling the reaction parameters, it is possible to achieve high yields and develop more efficient and sustainable manufacturing processes.

Reaction Mechanisms and Chemical Transformations of 3,3,5 Trimethylcyclohexyl Butyrate

Fundamental Ester Reactivity and Pathways

The primary non-enzymatic reactions involving 3,3,5-trimethylcyclohexyl butyrate (B1204436) are hydrolysis and transesterification, which are typical for carboxylic acid esters.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved. This reaction, the reverse of esterification, yields 3,3,5-trimethylcyclohexanol (B90689) and butyric acid. The synthesis of 3,3,5-trimethylcyclohexyl esters is often achieved by reacting 3,3,5-trimethylcyclohexanol with a corresponding carboxylic acid or its derivative, a process that can be reversed under hydrolytic conditions. google.com

Acid-Catalyzed Hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible and results in the formation of an alcohol and a carboxylate salt.

Enzymatic Transformation Mechanisms of Butyrate Esters

Enzymatic transformations of esters are crucial in biological systems and biotechnological applications for creating natural-labeled flavor and fragrance compounds. nih.gov Enzymes like lipases and cutinases, which are serine hydrolases, are particularly effective at catalyzing reactions involving butyrate esters. koreascience.kr

These enzymes share a common catalytic triad (B1167595) of Serine-Histidine-Aspartic Acid in their active site. koreascience.kr The esterification or hydrolysis reaction typically follows a ping-pong bi-bi mechanism. nih.gov In this mechanism, the carboxylic acid (butyric acid) first binds to the enzyme, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (3,3,5-trimethylcyclohexanol) binds to this intermediate, leading to a nucleophilic attack that forms the ester and regenerates the free enzyme. nih.gov

The efficiency of these enzymatic reactions is highly dependent on the structure of the alcohol substrate. Studies on the synthesis of various alkyl butyrates using cutinase have shown that the enzyme's activity is influenced by the chain length and hydrophobicity of the alcohol. nih.gov

Interactive Table: Effect of Alcohol Chain Length on Enzymatic Synthesis of Alkyl Butyrates The following table, based on research with Rhodococcus cutinase, illustrates how the carbon chain length of the alcohol substrate affects the production of alkyl butyrates. This provides a model for understanding the substrate specificity that would be relevant for the enzymatic transformation of 3,3,5-trimethylcyclohexyl butyrate.

Data derived from studies on cutinase-catalyzed esterification, showing peak activity with mid-length chains (C4-C6). koreascience.krnih.gov

This specificity is a balance between the hydrophobicity of the alcohol, which aids its access to the enzyme's active site, and steric hindrance from longer chains that can make it difficult for the hydroxyl group to access the catalytic serine residue. nih.gov Therefore, the bulky, cyclic structure of 3,3,5-trimethylcyclohexanol would significantly influence the kinetics of enzymatic reactions involving this compound.

Photochemical and Thermal Decomposition Pathways

Information regarding the specific photochemical and thermal decomposition pathways of this compound is not extensively detailed in the public literature. However, decomposition can be predicted based on the behavior of similar chemical structures.

Photochemical Decomposition: Esters are not strong absorbers of ultraviolet light in the solar spectrum, suggesting that direct photolysis is likely a slow process. If photochemical decomposition were to occur, it would likely be initiated by the absorption of higher-energy UV radiation or be facilitated by photosensitizing agents in the environment.

Thermal Decomposition: The thermal stability of an ester is indicated by its boiling point and flash point. For this compound, the boiling point is approximately 244.8°C and the flash point is 105.5°C. lookchem.com Thermal decomposition would occur at temperatures exceeding its boiling point. A common thermal degradation pathway for esters lacking a β-hydrogen on the alcohol moiety is pyrolysis, which proceeds through a cyclic transition state. For this compound, this would likely involve the elimination of butanoic acid to form 3,3,5-trimethylcyclohexene and its isomers.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties and behaviors of this compound were found. The instructions to generate an article based on a detailed outline of its computational analysis cannot be fulfilled due to the absence of published research on this particular compound.

The requested article structure included:

Theoretical and Computational Studies of 3,3,5 Trimethylcyclohexyl Butyrate

Mechanistic Insights from Computational Chemistry (e.g., reaction pathways, transition states)

Searches for data pertaining to these specific areas of study for 3,3,5-Trimethylcyclohexyl butyrate (B1204436) did not yield any relevant scholarly articles, datasets, or detailed computational findings. While general methodologies for quantum chemical calculations, molecular dynamics, and reaction pathway analysis are well-documented for many chemical compounds, the application of these techniques to 3,3,5-Trimethylcyclohexyl butyrate has not been reported in the accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline.

Advanced Analytical Methodologies for 3,3,5 Trimethylcyclohexyl Butyrate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3,3,5-Trimethylcyclohexyl butyrate (B1204436), enabling its separation from complex mixtures and its precise quantification. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 3,3,5-Trimethylcyclohexyl butyrate. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following separation by GC, the eluted compound enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. massbank.jp This allows for unambiguous identification and quantification. For instance, the analysis of related metabolites in biological samples is often performed using GC-MS after extraction and purification steps. nih.govplos.org

Table 1: Typical GC-MS Parameters for Ester Analysis

ParameterValue/Type
Column Non-polar (e.g., DB-5ms, HP-5ms)
Injector Temp. 250 °C
Oven Program Initial temp 50-70°C, ramp to 280-300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Mass Spectrometer (Scan or SIM mode)

This table represents a generalized method; specific parameters would be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC)

While GC-MS is well-suited for this compound, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Pressure Liquid Chromatography (UHPLC), offer alternative approaches, particularly for less volatile derivatives or when analyzing complex matrices without derivatization. nih.gov These methods separate compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.

A common mode for ester analysis is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). aurigeneservices.com A significant challenge for analyzing this compound with HPLC is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors less sensitive. aurigeneservices.com Alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be employed. For quantitative analysis, derivatization with a UV-active tag could be considered.

Table 2: Hypothetical HPLC Method for this compound

ParameterValue/Type
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) aurigeneservices.com
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector ELSD or RID
Injection Volume 10 µL

This table outlines a potential starting point for method development.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Butyrate CH₃ ~0.9~13.7
Butyrate CH₂ ~1.6~18.5
Butyrate CH₂C=O ~2.2~36.3
Ester C=O -~173.0
Cyclohexyl CH-O ~4.5-4.8~70-75
Cyclohexyl CH₂ ~1.0-1.9~25-45
Cyclohexyl CH ~1.0-1.9~30-50
Cyclohexyl CH₃ ~0.8-1.0~20-30

Predicted values are based on standard functional group ranges and data from similar butyrate esters.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. Another key feature would be the C-O stretching vibrations in the 1100-1300 cm⁻¹ region. nist.govchemicalbook.com

UV-Visible (UV-Vis) spectroscopy is generally less informative for saturated esters like this compound. The molecule lacks conjugated π-systems or chromophores that absorb light in the 200-800 nm range. Therefore, it is expected to be transparent in a standard UV-Vis spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS), particularly when coupled with GC, provides definitive structural information and is highly sensitive for quantification. massbank.jp The electron ionization (EI) mass spectrum of this compound would display a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak.

The fragmentation pattern is highly informative. Key fragmentation pathways for esters include the cleavage of the C-O bond and McLafferty rearrangements. For this compound, characteristic fragments would include the butyryl cation ([C₄H₇O]⁺ at m/z 71) and a fragment corresponding to the loss of butanoic acid from the molecular ion. The fragmentation of the trimethylcyclohexyl ring would also produce a series of smaller ions. nih.govccsenet.org

Table 4: Expected Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment
212 [M]⁺ (Molecular Ion)
125 [M - C₄H₇O]⁺ (Loss of butyryl group)
71 [CH₃CH₂CH₂CO]⁺ (Butyryl cation)
43 [CH₃CH₂CH₂]⁺ (Propyl cation)

This table is based on the known fragmentation of esters and the specific structure of the target compound. massbank.jp

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.

This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound, with the chemical formula C₁₃H₂₄O₂, the theoretical monoisotopic mass is 212.17763 u. HRMS can measure this value with minimal error (typically < 5 ppm), which enables analysts to differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). In research, this capability is invaluable for confirming the identity of a newly synthesized batch or identifying the compound as a component in a complex mixture, such as an essential oil or a consumer product formulation. acs.orgacs.orgnih.gov The ability of HRMS to provide exact mass measurements can also aid in the structural elucidation of unknown but related impurities or degradation products. nih.gov

Advanced Ionization Techniques (e.g., Electrospray, Direct Analysis in Real Time)

The ionization method used in mass spectrometry is critical as it generates the ions that are subsequently analyzed. The choice of technique depends on the analyte's properties, such as polarity and volatility, and the complexity of the sample matrix.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar, thermally labile, and high-molecular-weight compounds. taylorandfrancis.comnih.gov It generates ions directly from a liquid phase, making it highly compatible with liquid chromatography (LC). While this compound is a relatively nonpolar ester, it can be analyzed by ESI-MS. nih.gov The ionization process typically forms protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.govnih.gov ESI is less efficient for highly volatile and nonpolar compounds compared to other techniques. However, its coupling with LC allows for the separation of this compound from other non-volatile matrix components prior to detection, which is useful in the analysis of complex liquid products. nih.gov Studies on similar molecules, such as resveratrol (B1683913) butyrate esters and other wax esters, demonstrate the utility of ESI-MS in characterizing ester-containing compounds, often revealing details about their composition and structure through tandem mass spectrometry (MS/MS). nih.govnih.gov

Direct Analysis in Real Time (DART)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal or no sample preparation. wikipedia.org The DART source exposes the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules. wikipedia.orgamazonaws.com This process is a soft ionization method that primarily generates protonated molecules ([M+H]⁺). amazonaws.com

For a compound like this compound, DART-MS would be an ideal tool for high-throughput screening. It could be used to rapidly detect the compound's presence on a surface, in a liquid, or in the vapor above a sample. nih.govresearchgate.net The analysis time is typically a few seconds per sample. When coupled with HRMS, DART can provide rapid and accurate mass confirmation, making it suitable for quality control, counterfeit detection, or forensic applications involving fragrance or flavor compounds. amazonaws.comnih.gov

Sample Preparation and Extraction Protocols in Research

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when it is present at low concentrations or in complex matrices like food, beverages, or consumer products. The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from a liquid sample. youtube.com The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Depending on the choice of sorbent and solvents, interfering compounds can be washed away while the analyte of interest is retained, after which it is eluted with a different solvent.

For isolating a relatively nonpolar ester like this compound from a polar matrix (e.g., an aqueous solution or beverage), a reversed-phase SPE sorbent such as C18 (octadecyl-bonded silica) is most appropriate. The nonpolar analyte interacts with the nonpolar C18 chains, while polar matrix components pass through. Research on resveratrol butyrate esters has utilized silica (B1680970) gel chromatography, a form of normal-phase separation, to isolate different ester derivatives. nih.gov

Below is a typical protocol for the reversed-phase SPE of this compound.

StepProcedurePurpose
1. ConditioningPass a nonpolar solvent (e.g., methanol (B129727) or acetonitrile) through the C18 cartridge, followed by deionized water.To activate the C18 functional groups and ensure reproducible retention of the analyte.
2. Sample LoadingSlowly pass the aqueous sample containing this compound through the cartridge.The analyte is adsorbed onto the C18 sorbent.
3. WashingRinse the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.To selectively remove matrix components that are not strongly retained, enhancing the purity of the final extract.
4. ElutionPass a small volume of a strong, nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) through the cartridge.To desorb the analyte from the sorbent and collect it in a concentrated, clean solution for analysis (e.g., by GC-MS).

Solid Phase Micro Extraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

SPME and SBSE are advanced, solvent-free extraction techniques based on the partitioning of analytes between the sample and a polymer-coated fiber or stir bar. They are particularly well-suited for volatile and semi-volatile compounds like those found in flavors and fragrances.

Solid Phase Micro Extraction (SPME)

In SPME, a fused-silica fiber coated with a stationary phase is exposed to a sample, either by direct immersion in a liquid or by exposure to the headspace (vapor phase) above a liquid or solid. researchgate.netchromforum.org Volatile analytes like this compound adsorb to the fiber. The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. Headspace SPME (HS-SPME) is the most common approach for flavor and fragrance compounds as it is non-exhaustive and minimizes matrix effects. mdpi.comresearchgate.netnih.gov The choice of fiber coating is crucial; a nonpolar coating like polydimethylsiloxane (B3030410) (PDMS) is ideal for extracting nonpolar esters. Numerous studies on the volatile profiles of beverages, baijiu, and other food products rely on HS-SPME coupled with GC-MS to identify key flavor esters. mdpi.comnih.gov

Stir Bar Sorptive Extraction (SBSE)

SBSE operates on a similar principle to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of the sorbent phase (typically PDMS). nih.govyoutube.com This larger phase volume gives SBSE a much higher extraction capacity and sensitivity, making it superior for ultra-trace analysis of semi-volatile compounds. nih.govnih.gov The stir bar is placed in a liquid sample and stirred for a set period to facilitate extraction. For volatile analysis, a variation called Headspace Sorptive Extraction (HSSE) can be used where the stir bar is suspended in the headspace. nih.gov After extraction, the bar is removed, rinsed, dried, and placed in a thermal desorption unit for GC-MS analysis. Research comparing SBSE and SPME for analyzing volatile compounds in wine and bacterial cultures has shown that SBSE provides higher recovery and sensitivity for a broader range of analytes, especially less volatile ones. nih.govcapes.gov.br

FeatureSolid Phase Micro Extraction (SPME)Stir Bar Sorptive Extraction (SBSE)
Format Coated fiber (typically ~0.5 µL phase volume)Coated magnetic stir bar (25-125 µL phase volume)
Sensitivity Good (ng/L to µg/L range)Excellent (pg/L to ng/L range)
Primary Application Routine analysis of volatile and semi-volatile compoundsTrace and ultra-trace analysis of semi-volatile and nonpolar compounds
Extraction Mode Direct Immersion or Headspace (HS-SPME)Direct Immersion or Headspace (HSSE)
Advantages Fast, simple, widely used, easily automatedHigher recovery and sensitivity, more robust
Limitations Lower capacity, fragile fibersLonger extraction times, requires thermal desorption unit

Headspace Analysis (Static and Dynamic)

Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) by sampling the gas phase in equilibrium with a solid or liquid sample in a sealed container. mdpi.com It is a preferred method for flavor and fragrance esters like this compound because it avoids the injection of non-volatile matrix components into the GC system. icm.edu.pllabrulez.com

Static Headspace Analysis

In static headspace (SHS) analysis, a sample is sealed in a vial and heated to a specific temperature for a set time to allow volatile compounds to partition into the gas phase. labrulez.com Once equilibrium is reached, a portion of the headspace gas is removed with a gas-tight syringe and injected into the GC. SHS is simple, robust, and easily automated. However, it is an equilibrium-based, non-exhaustive technique that favors the detection of the most volatile and abundant compounds, potentially missing less volatile or trace components. labrulez.com

Dynamic Headspace Analysis

Dynamic headspace analysis, also known as purge-and-trap, is a more exhaustive and sensitive technique. An inert gas is passed through the sample, stripping the volatile compounds from the matrix. These compounds are then carried to an adsorbent trap where they are concentrated. After a set time, the trap is rapidly heated, and the focused band of analytes is desorbed into the GC column. This method provides a more complete profile of the volatiles, including semi-volatile compounds, and offers significantly lower detection limits than SHS. labrulez.com Comparing analytical techniques for consumer products shows that dynamic headspace provides superior data quality and a more comprehensive fragrance profile than SHS or SPME. labrulez.com

ParameterTypical Setting for Flavor Ester AnalysisRationale
Sample Amount 1-5 g (solid) or 1-5 mL (liquid)Ensures sufficient material for volatile release without overloading the system.
Incubation Temperature 60-100 °CIncreases vapor pressure of semi-volatile esters to enhance partitioning into the headspace.
Incubation Time 15-45 minutesAllows the sample to reach thermal equilibrium for reproducible results.
GC Column Mid-polarity (e.g., DB-5ms, HP-5) or polar wax-based columnProvides good separation for a wide range of flavor and fragrance compounds, including esters. chromforum.org
MS Detection Scan Mode or Selected Ion Monitoring (SIM)Scan mode for identification of unknowns; SIM mode for higher sensitivity and quantification of target compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,3,5 Trimethylcyclohexyl Butyrate and Its Analogues

Stereoisomeric Effects on Chemical and Sensory Properties

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. These subtle differences in three-dimensional structure can lead to significant variations in physical, chemical, and biological properties, including how a molecule interacts with olfactory receptors in the nose.

The 3,3,5-trimethylcyclohexyl ring system can exist as two distinct stereoisomers: a cis isomer and a trans isomer. This isomerism arises from the relative positions of the substituents on the cyclohexane (B81311) ring. In the context of 3,3,5-trimethylcyclohexyl butyrate (B1204436), the orientation of the butyrate group relative to the methyl groups determines whether the molecule is in the cis or trans configuration.

While specific sensory data for the individual isomers of 3,3,5-trimethylcyclohexyl butyrate are not widely available in scientific literature, valuable insights can be drawn from studies on its close analogue, 3,3,5-trimethylcyclohexyl acetate (B1210297). Research has shown that the cis and trans isomers of this related compound possess markedly different scent profiles. google.com

A United States patent highlights that cis-3,3,5-trimethylcyclohexyl esters are particularly valuable as fragrance substances, while the corresponding trans isomers are of lower olfactory value due to a lack of intensity and originality. google.com Specifically, cis-3,3,5-trimethylcyclohexyl acetate is described as having a bright, fresh-fruity, minty, and slightly floral-roselike scent. In contrast, the trans isomer is characterized by a weaker, ester-like, and somewhat fruity odor with an unpleasant musty, camphoraceous, and earthy note. google.com This stark difference underscores the critical role of stereochemistry in determining the final perceived fragrance. The spatial arrangement of the ester group in the cis isomer likely allows for a more favorable interaction with specific olfactory receptors, leading to a more pleasant and intense fragrance experience.

Table 1: Olfactory Profile of 3,3,5-Trimethylcyclohexyl Acetate Isomers

IsomerOlfactory Description
cis-3,3,5-trimethylcyclohexyl acetateBright, fresh-fruity, minty, herb-like, slightly floral-roselike google.com
trans-3,3,5-trimethylcyclohexyl acetateWeak ester-like, somewhat fruity, with unpleasant musty, camphoraceous, earthy notes google.com

Influence of Cyclohexyl Ring Substitution on Molecular Behavior

Studies on substituted cyclohexanols, the alcohol precursors to these esters, reveal that increasing the number and size of alkyl substituents on the ring generally leads to more complex and differentiated odors. perfumerflavorist.com For instance, while cyclohexanol (B46403) itself has a simple camphoraceous odor, the introduction of methyl groups begins to introduce minty and herbal notes. perfumerflavorist.com The trisubstituted 3,3,5-trimethylcyclohexanol (B90689) is noted to be reminiscent of menthol, a well-known minty compound. perfumerflavorist.com This suggests that the specific arrangement of the methyl groups in this compound contributes to a foundational minty and camphoraceous character, which is then modified by the butyrate ester group.

The gem-dimethyl group at the 3-position restricts the conformational flexibility of the cyclohexyl ring, locking it into a more defined chair conformation. This rigidity can be advantageous in fragrance design, as it presents a more consistent shape to the olfactory receptors, potentially leading to a clearer and more distinct scent.

Role of the Butyrate Moiety in Compound Functionality

The ester functional group is a cornerstone of fragrance chemistry, responsible for a vast array of fruity and floral scents. hardmantrust.org.uk The specific character of an ester's scent is determined by the combination of the alcohol and carboxylic acid from which it is derived. unb.ca

The butyrate moiety in this compound is derived from butanoic acid (also known as butyric acid). While butyric acid itself has a notoriously unpleasant odor of rancid butter, its esters are often characterized by sweet, fruity notes. libretexts.orgbellevuecollege.edu For example, ethyl butyrate is known for its pineapple-like scent, while methyl butyrate smells of apple. bellevuecollege.edu This transformation of a foul-smelling acid into a pleasant-smelling ester is a classic example of how chemical modification dramatically alters sensory properties.

Table 2: Odor Characteristics of Common Butyrate Esters

EsterOdor Description
Ethyl butyrateStrawberry, pineapple unb.cascentjourner.com
Methyl butyrateApple bellevuecollege.edu
Benzyl butyrateCherry, peach bellevuecollege.edu
Cyclohexyl butyrateFresh, floral thegoodscentscompany.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the chemical structures of compounds and their biological activities or properties. perfumerflavorist.com In the field of perfumery, QSAR models are developed to predict the odor characteristics of molecules based on their structural features. perfumerflavorist.com These models can significantly streamline the discovery and design of new fragrance ingredients.

While specific QSAR studies on this compound are not publicly available, the general approaches used for fragrance molecules can be described. These models typically involve three main components:

Descriptors: These are numerical values that quantify various aspects of a molecule's structure. They can be simple, such as molecular weight or atom count, or more complex, like topological indices that describe molecular branching, shape indices, and quantum chemical parameters that describe electronic properties. For a molecule like this compound, descriptors would capture its molecular volume, surface area, and the electronic properties of the ester group.

Statistical Methods: A variety of statistical methods are employed to build the mathematical model that links the descriptors to the olfactory activity. These can range from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANNs) and support vector machines (SVMs). The goal is to create a robust equation that can accurately predict the odor of a new molecule from its calculated descriptors.

Validation: The predictive power of a QSAR model must be rigorously validated. This is typically done by using the model to predict the activity of a set of compounds that were not used in the model's development (an external test set). A reliable QSAR model will show high concordance between the predicted and experimentally determined odor properties. nih.gov

For esters, QSAR studies have been used to correlate structural features with the perceived intensity of fruity odors. perfumerflavorist.com Approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to create 3D QSAR models that can visualize the regions of a molecule where changes in steric or electrostatic fields will affect its odor. perfumerflavorist.com Such models could be applied to a series of analogues of this compound to map out the structural requirements for optimal fruity, minty, or woody notes.

Applications and Research Utility in Organic Synthesis

Role as a Standard or Reference Compound in Analytical Chemistry

While not formally listed as a primary standard by major pharmacopeias, 3,3,5-trimethylcyclohexyl butyrate (B1204436) serves an essential role as a reference compound in specific analytical contexts, particularly in research and industrial quality control. Its utility stems from the need to accurately identify and quantify this specific ester in complex mixtures, such as fragrance oil formulations or the products of a chemical synthesis.

In a typical research setting, a pure, synthesized sample of 3,3,5-trimethylcyclohexyl butyrate acts as the benchmark. researchgate.net Analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are commonly employed for the analysis of volatile esters like this one. During analysis, the reference compound is used to determine the retention time—the specific time it takes for the compound to pass through the GC column. This value is a critical identifier. Subsequently, the mass spectrum of the reference compound, which shows its unique fragmentation pattern, is used to confirm the identity of the compound in a sample mixture.

The use of internal standards is a common practice in the quantitative analysis of esters to ensure accuracy. ftb.com.hr For instance, in studies involving butyrate esters, a known amount of a different, non-interfering compound (an internal standard) is added to both the reference sample and the unknown sample to correct for variations in injection volume and detector response. ftb.com.hr Although a different specific ester was analyzed, the principle applies universally to the analysis of compounds like this compound.

Analytical TechniqueRole of this compound as a ReferencePurpose
Gas Chromatography (GC)Retention Time StandardProvides a specific time marker for identifying the compound in a sample.
Mass Spectrometry (MS)Fragmentation Pattern ReferenceConfirms the chemical identity by matching the unique mass spectrum.
Quantitative AnalysisCalibration StandardUsed to create a calibration curve to determine the concentration of the compound in a sample.

Exploration in Fragrance and Flavor Research

The primary area of research and application for this compound is in the fragrance industry. researchgate.netgoogle.com Esters are well-known for their characteristic fruity and pleasant aromas, making them valuable components in perfumery and as flavoring agents. koreascience.krjmb.or.kr Research into this compound focuses on its specific olfactory properties and how it can be used to create or modify scents.

Detailed research has identified the cis-isomer of this compound as particularly effective for imparting, modifying, or intensifying fruity and banana-like notes in fragrance compositions. google.com This specificity highlights the importance of stereochemistry in fragrance science, where different spatial arrangements of the same molecule can result in distinct scents. The synthesis of this compound typically involves the esterification of 3,3,5-trimethylcyclohexanol (B90689) with butyric acid or its derivatives. researchgate.netgoogle.com The precursor alcohol, 3,3,5-trimethylcyclohexanol, is readily accessible through the hydrogenation of isophorone (B1672270). google.com

Research outlined in patent literature demonstrates the targeted use of this and related esters. Even a small proportion of cis-3,3,5-trimethylcyclohexyl esters can add a discernible fresh or fruity note to a fragrance blend. google.com This has led to the exploration of various esters of 3,3,5-trimethylcyclohexanol for their unique scent profiles.

Compound NameReported Fragrance NotesSource
cis-3,3,5-Trimethylcyclohexyl butyrateFruity, Banana-like google.com
cis-3,3,5-Trimethylcyclohexyl isobutyrateFruity, Fresh-woody, Pineapple-like google.com
cis-3,3,5-Trimethylcyclohexyl tiglinateFruity, Plum-like, Woody, Damascenone-like google.com

The investigation into such compounds is crucial for the development of new and innovative scents for use in a wide array of consumer products, from fine perfumes to household goods.

Q & A

Q. What are the established synthetic routes for 3,3,5-trimethylcyclohexyl butyrate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of 3,3,5-trimethylcyclohexanol with butyric acid or its derivatives (e.g., butyryl chloride). Catalytic methods using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic approaches (lipases) are common. Reaction efficiency is optimized by controlling stoichiometry, temperature (80–120°C), and solvent choice (toluene or THF). Monitoring via GC-MS or HPLC ensures progress, and purification employs distillation or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester linkage and cyclohexyl substituents.
  • FT-IR for characteristic peaks (C=O at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹).
  • GC-MS/HPLC with standards to assess purity (>98% typical for research-grade material).
  • Elemental analysis to verify molecular formula (C₁₃H₂₄O₂) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound is prone to hydrolysis under acidic/basic conditions and oxidation. Storage recommendations:

  • Use amber glass vials under inert gas (N₂/Ar) at 4°C.
  • Add stabilizers (e.g., 200 ppm MEHQ) to inhibit radical polymerization or degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose routes. Density Functional Theory (DFT) calculates transition-state energies for esterification, identifying optimal catalysts and solvents. Molecular dynamics simulations model solvent effects on reaction kinetics .

Q. What mechanistic insights explain competing side reactions during this compound synthesis?

Competing hydrolysis or transesterification may occur if moisture is present. Kinetic studies using in-situ IR or Raman spectroscopy reveal intermediate acyl-oxygen cleavage. Side products (e.g., cyclohexene derivatives from dehydration) are minimized by controlling water content and avoiding excessive temperatures .

Q. How do substituent effects on the cyclohexyl ring influence the compound’s physicochemical properties?

The 3,3,5-trimethyl configuration enhances steric hindrance, increasing thermal stability and reducing hydrolysis rates compared to unsubstituted analogs. Computational QSPR models correlate logP values (≈3.5) with lipophilicity, informing applications in lipid-based formulations .

Q. What advanced analytical strategies resolve isomeric mixtures in this compound?

Chiral HPLC with polysaccharide columns or SFC (supercritical fluid chromatography) separates cis/trans isomers. NOESY NMR identifies spatial arrangements of methyl groups. High-resolution MS (HRMS) with CID fragmentation differentiates isomers via unique fragmentation patterns .

Q. How can experimental design (DoE) optimize polymerization or formulation studies involving this compound?

Central composite designs evaluate variables like monomer ratio, initiator concentration, and temperature. Response Surface Methodology (RSM) models hardness, viscosity, or UV absorbance. For copolymer studies, factorial designs assess crosslinking efficiency with acrylate/methacrylate comonomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.